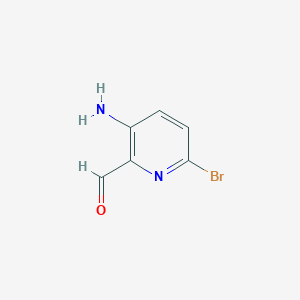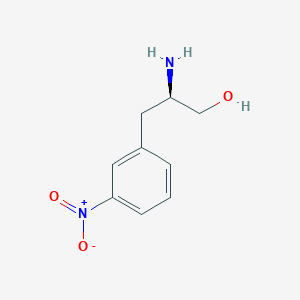
(R)-b-Amino-3-nitrobenzenepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-β-アミノ-3-ニトロベンゼンプロパノールは、ベンゼン環にアミノ基とニトロ基が結合し、プロパノール側鎖を持つ有機化合物です。
合成方法
合成ルートと反応条件
(R)-β-アミノ-3-ニトロベンゼンプロパノールの合成は、通常、多段階の有機反応を含みます。一般的な方法の一つは、ベンゼンをニトロ化してニトロ基を導入することです。その後、還元反応によってアミノ基を導入します。プロパノール側鎖は、アルキル化と還元工程を含む一連の反応によって付加されます。温度、溶媒、触媒などの特定の反応条件は、最終生成物の目的の収率と純度によって異なる場合があります。
工業生産方法
工業的な設定では、(R)-β-アミノ-3-ニトロベンゼンプロパノールの生産は、大規模なニトロ化および還元プロセスを含む場合があります。これらのプロセスは、効率性と費用対効果の面で最適化されており、多くの場合、連続フロー反応器と高度な精製技術を利用して、高品質の出力を実現しています。
化学反応解析
反応の種類
(R)-β-アミノ-3-ニトロベンゼンプロパノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: アミノ基は酸化されてニトロソ誘導体またはニトロ誘導体を形成する可能性があります。
還元: ニトロ基はアミノ基に還元され、ジアミン誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素ガス(H2)とパラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン(Cl2、Br2)や求核試薬(NH3、OH-)などの試薬がさまざまな条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミノ基の酸化はニトロソまたはニトロ化合物を生成し、ニトロ基の還元はジアミンを生成する可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-Amino-3-nitrobenzenepropanol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The propanol side chain is then added via a series of reactions involving alkylation and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-b-Amino-3-nitrobenzenepropanol may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
®-b-Amino-3-nitrobenzenepropanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in diamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the nitro group can produce diamines.
科学的研究の応用
化学
化学において、(R)-β-アミノ-3-ニトロベンゼンプロパノールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の官能基は、有機合成における汎用性の高い中間体となっています。
生物学
生物学的研究では、この化合物は酵素相互作用と代謝経路の研究に使用できます。その構造の特徴により、生化学プロセスを調査するためのプローブとして機能します。
医学
医学では、(R)-β-アミノ-3-ニトロベンゼンプロパノールは、医薬品の開発における中間体として潜在的な用途があります。その誘導体は、治療目的のために利用できる生物活性を示す可能性があります。
産業
工業部門では、この化合物は、染料、顔料、その他の特殊化学品の製造に使用されています。その反応性と安定性は、さまざまな製造プロセスに適しています。
作用機序
(R)-β-アミノ-3-ニトロベンゼンプロパノールの作用機序は、特定の分子標的との相互作用を伴います。アミノ基とニトロ基は、酵素や受容体との水素結合や静電相互作用に関与する可能性があります。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。プロパノール側鎖は、化合物の溶解性と膜透過性に影響を与える可能性があり、その全体の生物活性に影響を与える可能性があります。
類似化合物の比較
類似化合物
(S)-β-アミノ-3-ニトロベンゼンプロパノール: (R)-β-アミノ-3-ニトロベンゼンプロパノールのエナンチオマーで、原子の空間配置が異なります。
3-ニトロベンジルアミン: プロパノール側鎖がありませんが、ニトロ基とアミノ基が含まれています。
4-アミノ-3-ニトロベンジルアルコール: 類似の構造ですが、ベンゼン環上のアミノ基とニトロ基の位置が異なります。
独自性
(R)-β-アミノ-3-ニトロベンゼンプロパノールは、官能基と立体化学の特定の組み合わせにより独自です。この組み合わせは、他の類似化合物では満たされないさまざまな用途にとって価値のある、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
(S)-b-Amino-3-nitrobenzenepropanol: The enantiomer of ®-b-Amino-3-nitrobenzenepropanol, differing in the spatial arrangement of atoms.
3-Nitrobenzylamine: Lacks the propanol side chain but contains the nitro and amino groups.
4-Amino-3-nitrobenzyl alcohol: Similar structure but with the amino and nitro groups in different positions on the benzene ring.
Uniqueness
®-b-Amino-3-nitrobenzenepropanol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications that other similar compounds may not fulfill.
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2/t8-/m1/s1 |
InChIキー |
SNRJFODLMSOJIX-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](CO)N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


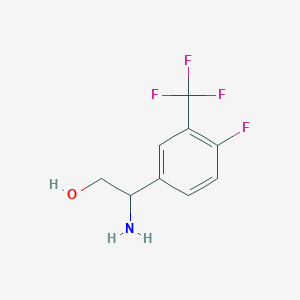
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)
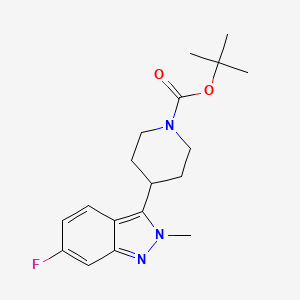

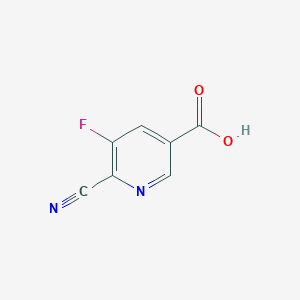
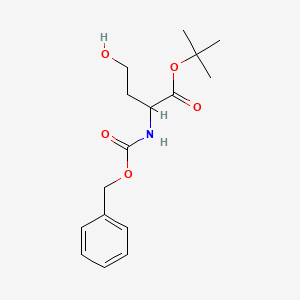
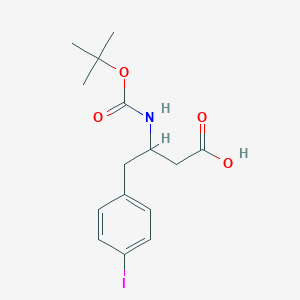
![[[2-[1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12283278.png)
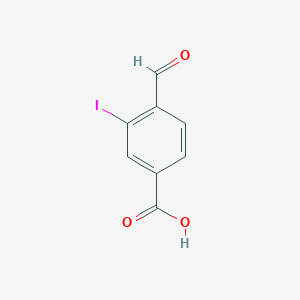

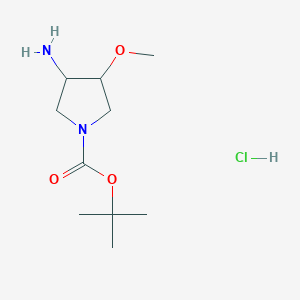

![6-Acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-ene-9,14-dione](/img/structure/B12283296.png)
